2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is an organic compound with the molecular formula C13H11ClN2O2 It is a derivative of nicotinamide, featuring a chloro group at the second position and a 4-methoxyphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with 4-methoxyphenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinamide derivatives.
Oxidation and Reduction: Products depend on the specific oxidation or reduction pathway, leading to different functionalized derivatives.
Hydrolysis: Major products are 2-chloronicotinic acid and 4-methoxyphenylethylamine.
Scientific Research Applications
2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-methoxyphenyl)nicotinamide: A closely related compound with similar structural features but lacking the ethyl group.
4-Methoxy-N-(2-chlorophenyl)nicotinamide: Another related compound with the chloro group at a different position on the phenyl ring.
N-(4-Methoxyphenyl)-2-chloronicotinamide: A compound with a similar structure but different substitution pattern.
Uniqueness
2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H15ClN2O2 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-10(11-5-7-12(20-2)8-6-11)18-15(19)13-4-3-9-17-14(13)16/h3-10H,1-2H3,(H,18,19) |
InChI Key |
BCNIDACMXVMQLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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